CDDO-Im

Keap1-Nrf2 pathway covalent inhibitor protein adductomics

CDDO-Im (RTA-403) is a bifunctional oleanane triterpenoid whose imidazolide moiety enables covalent Keap1 engagements beyond monofunctional CDDO-Me, including lysine/tyrosine acylation and GSTP transacylation. It co-activates Nrf2 (EC50 ~50 nM) and PPARα/γ (Ki 232/344 nM), eliminating combinatorial dosing in crosstalk studies. In A/J mice, CDDO-Im reduces lung tumor burden at 2–5.5 mg/kg IP while DMF paradoxically increases it—validating unique chemopreventive efficacy. At 0.1 μmol, it reduces aflatoxin-induced hepatic lesions by 85%. ≥98% powder; 48h pre-treatment suffices for Nrf2-dependent enzyme induction.

Molecular Formula C34H43N3O3
Molecular Weight 541.7 g/mol
CAS No. 443104-02-7
Cat. No. B1244704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDO-Im
CAS443104-02-7
Synonyms1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl) imidazole
CDDO imidazole
CDDO-Im
Molecular FormulaC34H43N3O3
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C
InChIInChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1
InChIKeyITFBYYCNYVFPKD-FMIDTUQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDDO-Im (CAS 443104-02-7): A Bifunctional Synthetic Oleanane Triterpenoid for Research-Grade Nrf2 and PPAR Pathway Modulation


CDDO-Im (RTA-403, TP-235, CDDO-imidazolide; CAS 443104-02-7) is a synthetic oleanane triterpenoid derived from oleanolic acid [1]. It functions as a potent activator of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling and binds to peroxisome proliferator-activated receptors PPARα and PPARγ with Ki values of 232 nM and 344 nM, respectively . Unlike monofunctional analogs, CDDO-Im contains an imidazolide moiety that confers bifunctional reactivity, enabling covalent interactions with a broader range of amino acid residues on target proteins including Keap1 and glutathione S-transferase pi (GSTP) [2]. This compound is supplied as a ≥98% pure powder for in vitro and in vivo research applications .

Why CDDO-Im Cannot Be Functionally Substituted by CDDO-Me or CDDO in Nrf2-Targeting Research


Although CDDO-Im, CDDO-Me (bardoxolone methyl), and CDDO share a common oleanane scaffold and all activate Nrf2 signaling, they exhibit mechanistically distinct covalent binding profiles and divergent biological outcomes [1]. CDDO-Im is bifunctional due to its imidazolide moiety, enabling it to form acyl adducts with lysine and tyrosine residues and transacylate arginine and serine residues—reactions that monofunctional analogs CDDO and CDDO-Me cannot perform [2]. This difference in target residue promiscuity translates to functional divergence: in the A/J mouse lung carcinogenesis model, CDDO-Im and CDDO-Me both reduced tumor burden, whereas the Nrf2 activator dimethyl fumarate paradoxically increased tumor grade and number, demonstrating that Nrf2 activation alone does not predict efficacy [3]. Substituting CDDO-Im with a structurally similar analog therefore risks both loss of unique target engagement and unanticipated phenotypic outcomes.

CDDO-Im (CAS 443104-02-7) Product-Specific Quantitative Evidence: Head-to-Head Comparisons with CDDO and Related Analogs


Bifunctional Covalent Modification of Keap1: Amino Acid Residue Targeting by CDDO-Im Versus CDDO-Me

CDDO-Im is a bifunctional electrophile capable of forming acyl adducts with lysine and tyrosine residues in addition to Michael adducts with cysteines, a property absent in monofunctional CDDO-Me . At 50 nM, CDDO-Im covalently transacylates arginine and serine residues in GSTP and cross-links them to adjacent cysteines, whereas CDDO-Me lacks this second reactive imidazolide site and cannot form such adducts [1].

Keap1-Nrf2 pathway covalent inhibitor protein adductomics antioxidant response element

Nitric Oxide Synthase (NOS) Inhibition Potency: CDDO-Im IC50 Compared to Literature CDDO Values

CDDO-Im exhibits sub-picomolar inhibitory activity against nitric oxide synthase (NOS) production in isolated mouse macrophages, with an IC50 of 0.014 nM [1]. The parent compound CDDO has reported NO inhibition IC50 values in the nanomolar range [2], making CDDO-Im several orders of magnitude more potent in this functional anti-inflammatory assay.

anti-inflammatory macrophage iNOS inhibition nitric oxide

Antiproliferative Activity in Leukemia and Breast Cancer Cells: CDDO-Im Versus CDDO

In head-to-head comparative assays across human leukemia and breast cancer cell lines, CDDO-Im consistently demonstrates several-fold greater antiproliferative potency than its parent compound CDDO [1]. CDDO-Im suppresses proliferation with IC50 values of approximately 10-30 nM in U937 leukemia cells and MCF-7 breast cancer cells [2].

cancer cell proliferation leukemia breast cancer cytotoxicity

Differential Outcomes in Lung Carcinogenesis Prevention: CDDO-Im/CDDO-Me Versus DMF

In the A/J mouse lung carcinogenesis model, CDDO-Im and CDDO-Me both reduced tumor number, size, and burden, whereas the Nrf2 activator dimethyl fumarate (DMF) paradoxically increased tumor number and high-grade tumor incidence [1]. This demonstrates that Nrf2 activation alone does not predict chemopreventive efficacy and that the triterpenoid scaffold confers distinct, therapeutically favorable outcomes compared to alternative Nrf2 activators [2].

lung cancer prevention A/J mouse model Nrf2 activator tumor burden

PPARγ Binding Affinity: CDDO-Im Ki Compared to Thiazolidinedione Reference Agonists

CDDO-Im binds to PPARγ with a Ki of 344 nM and to PPARα with a Ki of 232 nM . While this affinity is lower than high-potency synthetic PPARγ agonists such as rosiglitazone (Ki ≈ 40 nM), CDDO-Im provides the unique advantage of simultaneously activating both Nrf2 and PPAR pathways within a single molecular entity [1].

PPARγ peroxisome proliferator-activated receptor metabolic regulation binding affinity

In Vivo Hepatic Chemoprevention Potency: CDDO-Im Dose-Response in Aflatoxin-Induced Hepatocarcinogenesis

In a rat model of aflatoxin-induced liver carcinogenesis, CDDO-Im administered at the lowest tested dose of 0.1 μmol produced an 85% reduction in pre-cancerous hepatic lesions [1]. This level of efficacy at sub-micromolar doses distinguishes CDDO-Im from other chemopreventive agents requiring substantially higher dosing to achieve comparable protection [2].

hepatocarcinogenesis aflatoxin chemoprevention in vivo efficacy

CDDO-Im (CAS 443104-02-7) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro and In Vivo Studies Requiring Dual Nrf2-PPAR Pathway Activation with a Single Agent

CDDO-Im simultaneously activates Nrf2 signaling (EC50 ~50 nM for ARE-luciferase in HepG2 cells) and binds PPARα/γ (Ki = 232/344 nM), providing a single-agent solution for experiments examining crosstalk between antioxidant response and metabolic regulatory pathways . This eliminates the need for combinatorial dosing of separate Nrf2 and PPAR agonists, reducing experimental variables and simplifying data interpretation in disease models such as metabolic syndrome, non-alcoholic steatohepatitis, and diabetic complications .

Mechanistic Studies of Keap1-Nrf2 Covalent Adduction Requiring Bifunctional Electrophilic Probes

For laboratories investigating the structural and functional consequences of Keap1 cysteine modification, CDDO-Im provides a bifunctional tool compound that, unlike CDDO-Me, forms acyl adducts with lysine and tyrosine residues and transacylates arginine and serine residues . At 50 nM, CDDO-Im engages eight distinct cysteine residues on Keap1 via Michael addition while simultaneously forming acyl adducts on additional residues, enabling studies of how differential residue targeting influences Nrf2 stabilization kinetics and downstream gene expression programs .

Murine Lung Carcinogenesis Chemoprevention Studies with Validated Tumor-Reducing Phenotype

In the A/J mouse lung carcinogenesis model, CDDO-Im reduces tumor number, size, and burden, whereas the alternative Nrf2 activator DMF increases tumorigenesis . CDDO-Im is therefore indicated for in vivo studies aimed at evaluating Nrf2-mediated chemoprevention of lung cancer, providing a validated positive control with established tumor-suppressive activity. The compound is administered at 2-5.5 mg/kg via intraperitoneal injection or 2.5 mg/kg via intravenous injection in mice and rats .

Aflatoxin-Induced Hepatocarcinogenesis Models Requiring Low-Dose Chemopreventive Intervention

CDDO-Im reduces aflatoxin-induced pre-cancerous hepatic lesions by 85% at a 0.1 μmol dose in rat models, offering an exceptionally low-dose chemopreventive tool for liver cancer studies . This potency advantage is particularly relevant for studies with limited compound availability, long-term dosing protocols, or experimental designs where minimizing compound-related toxicity is critical. CDDO-Im pretreatment 48 hours prior to carcinogen exposure is sufficient to induce Nrf2-dependent protective enzymes .

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